N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes methoxyphenyl groups and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-hydroxy-2-quinolones
- Quinoxalines
- Quinazolines with different substituents
Uniqueness
What sets N,3-bis(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N,3-bis(4-methoxyphenyl)-2-methyl-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-15-25-22-14-16(23(28)26-17-5-9-19(30-2)10-6-17)4-13-21(22)24(29)27(15)18-7-11-20(31-3)12-8-18/h4-14H,1-3H3,(H,26,28) |
InChI Key |
VWIHOISAIIBELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)OC)C(=O)N1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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